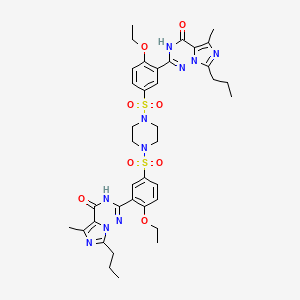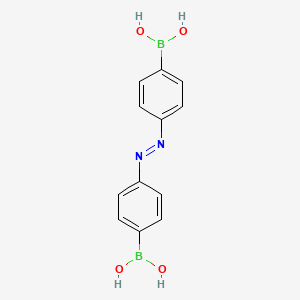![molecular formula C₃₀H₂₅NO₆ B1145477 2'-Amino-5'-[4-(methoxycarbonyl)phenyl]-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic Acid 4,4''Dimethy CAS No. 1646595-34-7](/img/new.no-structure.jpg)
2'-Amino-5'-[4-(methoxycarbonyl)phenyl]-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic Acid 4,4''Dimethy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Amino-5’-[4-(methoxycarbonyl)phenyl]-[1,1’:3’,1’‘-terphenyl]-4,4’‘-dicarboxylic Acid 4,4’'Dimethy is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-5’-[4-(methoxycarbonyl)phenyl]-[1,1’:3’,1’‘-terphenyl]-4,4’‘-dicarboxylic Acid 4,4’'Dimethy typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings. This reaction requires a palladium catalyst and boronic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of solvents to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2’-Amino-5’-[4-(methoxycarbonyl)phenyl]-[1,1’:3’,1’‘-terphenyl]-4,4’‘-dicarboxylic Acid 4,4’'Dimethy undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert certain functional groups into more reactive forms.
Substitution: Common in aromatic compounds, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2’-Amino-5’-[4-(methoxycarbonyl)phenyl]-[1,1’:3’,1’‘-terphenyl]-4,4’‘-dicarboxylic Acid 4,4’'Dimethy has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2’-Amino-5’-[4-(methoxycarbonyl)phenyl]-[1,1’:3’,1’‘-terphenyl]-4,4’‘-dicarboxylic Acid 4,4’'Dimethy involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(methoxycarbonyl)phenylboronic acid
- 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
Uniqueness
What sets 2’-Amino-5’-[4-(methoxycarbonyl)phenyl]-[1,1’:3’,1’‘-terphenyl]-4,4’‘-dicarboxylic Acid 4,4’'Dimethy apart is its multi-aromatic structure and the presence of multiple functional groups, which provide a versatile platform for various chemical modifications and applications .
Properties
CAS No. |
1646595-34-7 |
|---|---|
Molecular Formula |
C₃₀H₂₅NO₆ |
Molecular Weight |
495.52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methyl-glycine](/img/structure/B1145411.png)

